1-(1-Adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and lipophilicity to the molecules. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(dimethylamino)propan-1-one typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Propan-1-one Moiety: The propan-1-one group is introduced through a series of carbonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Adamantyl)-2-(dimethylamino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique structure.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The adamantane core allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function. The dimethylamino group may interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
1-(1-Adamantyl)-2-(dimethylamino)propan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUIQRUDHKOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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